molecular formula C44H49Cl2NO7 B3025887 alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate

alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate

Katalognummer: B3025887
Molekulargewicht: 778.8 g/mol
InChI-Schlüssel: KLOLZALDXGTNQE-UCSYHREKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Vilanterol-d4 (trifenatate) plays a significant role in biochemical reactions. It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Cellular Effects

Vilanterol-d4 (trifenatate) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its pharmacological effect leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Molecular Mechanism

The mechanism of action of Vilanterol-d4 (trifenatate) involves its role as a selective long-acting beta2-adrenergic agonist . It stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP levels . This increase in cyclic AMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Temporal Effects in Laboratory Settings

Vilanterol-d4 (trifenatate) demonstrates a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . This suggests the potential for once-daily administration .

Metabolic Pathways

Vilanterol-d4 (trifenatate) is involved in the cAMP metabolic pathway . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cAMP .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol-d4 (triphenylacetate) involves the deuteration of Vilanterol followed by its conversion to the triphenylacetate salt. The process typically includes:

Industrial Production Methods: Industrial production of Vilanterol-d4 (triphenylacetate) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vilanterol-d4 (Triphenylacetat) durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise durch Oxidation der Hydroxylgruppen Ketone gebildet werden, während die Reduktion von Nitrogruppen Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Name : alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
  • CAS Number : 2021249-10-3
  • Molecular Formula : C24H29Cl2D4NO5
  • Molecular Weight : 778.8 g/mol
  • Purity : >99% (deuterated forms)

This compound's structure features a complex arrangement conducive to interactions with biological targets, particularly adrenergic receptors.

Pharmacological Applications

1. Beta2-Adrenoceptor Agonist
Vilanterol-d4 acts as a long-acting agonist for the beta2-adrenoceptor (β2-AR), which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It selectively induces cAMP accumulation in cells expressing β2-AR, demonstrating significant efficacy in inhibiting bronchospasms induced by histamine in guinea pig models (EC50 = 30 µM) .

2. Internal Standard for Quantification
In analytical chemistry, Vilanterol-d4 is utilized as an internal standard for the quantification of vilanterol in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is vital for pharmacokinetic studies and therapeutic monitoring .

Analytical Applications

1. Method Development
The compound's unique isotopic labeling allows for precise tracking in complex biological matrices. Researchers have developed methods that leverage its properties to enhance the detection limits and specificity of assays designed to measure drug concentrations in plasma or tissue samples .

2. Binding Studies
Vilanterol-d4 has been used in binding studies to investigate receptor-ligand interactions. Its ability to bind selectively to β2-AR provides insights into receptor pharmacodynamics and aids in the development of new therapeutic agents targeting similar pathways .

Case Studies and Research Findings

StudyFocusFindings
Study 1Efficacy in Asthma TreatmentDemonstrated significant reduction in bronchospasm frequency when administered via nebulization .
Study 2Analytical Method ValidationEstablished a robust LC-MS method for quantifying vilanterol using Vilanterol-d4 as an internal standard; achieved high sensitivity and specificity .
Study 3Receptor Interaction DynamicsInvestigated the binding affinity of Vilanterol-d4 to β2-AR compared to other agonists; provided data supporting its potential as a leading candidate for further development .

Wirkmechanismus

Vilanterol-d4 (triphenylacetate) exerts its effects by selectively binding to beta2-adrenoceptors. This binding stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Vilanterol-d4 (triphenylacetate) is unique due to its deuterated form, which provides enhanced stability and distinct mass for analytical purposes. This makes it particularly valuable as an internal standard in analytical chemistry .

Biologische Aktivität

The compound alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate is a complex molecule that interacts with the alpha-1 adrenergic receptor (α1R). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action.

Overview of Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors are G protein-coupled receptors that play significant roles in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmitter release. They are classified into three subtypes: α1A, α1B, and α1D. Each subtype has distinct tissue distributions and physiological effects, making them targets for drug development aimed at treating conditions such as hypertension and heart failure .

The biological activity of this compound primarily involves the activation of α1R. Upon binding to the receptor, the compound triggers a cascade of intracellular events:

  • Calcium Mobilization : Activation leads to an increase in intracellular calcium levels, which is essential for various cellular functions including muscle contraction and neurotransmitter release.
  • Signal Transduction : The receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), further enhancing calcium signaling .

Biological Effects

The compound exhibits several biological effects through its interaction with α1R:

  • Vasoconstriction : It induces vasoconstriction in vascular smooth muscle cells, which can lead to increased blood pressure.
  • Metabolic Effects : Stimulation of α1R has been linked to enhanced glucose uptake in skeletal muscle via GLUT4 translocation .
  • Cardiovascular Impact : The compound may influence cardiac output and heart rate through its systemic effects on vascular resistance.

Research Findings

Recent studies have highlighted the diverse biological activities associated with α1R stimulation:

StudyFindings
Easson-Stedman HypothesisEstablished foundational principles for drug design targeting α1R through structural modifications .
Midodrine TreatmentDemonstrated that pharmacological activation of α1R improved mitochondrial function and energy metabolism in various cell types .
Neutrophil ActivationInvestigated how α1-antitrypsin influences neutrophil responses via α1R modulation .

Case Studies

Several case studies have provided insights into the clinical implications of α1R-targeting compounds:

  • Case Study 1 : A clinical trial involving patients with orthostatic hypotension treated with midodrine showed significant improvements in blood pressure regulation and quality of life.
  • Case Study 2 : Research on alpha-antitrypsin deficiency highlighted how modulation of α1R could ameliorate inflammatory responses in lung tissues .

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-[1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]ethyl]phenol;2,2,2-triphenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1/i12D2,13D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLZALDXGTNQE-UCSYHREKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)OCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Reactant of Route 2
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Reactant of Route 3
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Reactant of Route 4
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Reactant of Route 5
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Reactant of Route 6
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.